Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate

Description

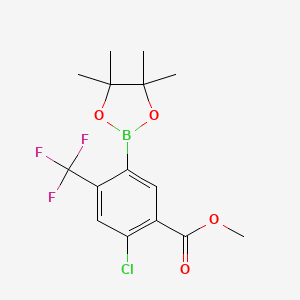

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate (CAS: 625470-33-9) is a boronate ester derivative widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures. Its molecular formula is C₁₄H₁₆BClF₃O₄, featuring a methyl ester at position 4, chlorine at position 2, and a trifluoromethyl group at position 4 on the benzene ring. The boronate ester group at position 5 facilitates coupling with aryl halides, making it valuable in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula |

C15H17BClF3O4 |

|---|---|

Molecular Weight |

364.6 g/mol |

IUPAC Name |

methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C15H17BClF3O4/c1-13(2)14(3,4)24-16(23-13)10-6-8(12(21)22-5)11(17)7-9(10)15(18,19)20/h6-7H,1-5H3 |

InChI Key |

ALHIKNJTCRBMCO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(F)(F)F)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the borylation of a suitable aryl halide precursor using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The boronate ester can be oxidized to form the corresponding phenol.

Cross-Coupling Reactions: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Reagents like hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

Cross-Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions include substituted benzoates, phenols, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate has been explored for its potential as a pharmaceutical intermediate:

- Anticancer Agents : Compounds containing boron have shown promise in targeting cancer cells due to their ability to form stable complexes with biomolecules. The incorporation of trifluoromethyl groups may enhance biological activity and selectivity towards tumor cells.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis:

- Cross-Coupling Reactions : The presence of boron enables its use in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Materials Science

The unique properties of this compound make it suitable for advanced materials applications:

- Polymer Chemistry : this compound can be utilized in the synthesis of functional polymers that exhibit enhanced thermal stability and chemical resistance due to the presence of fluorinated groups.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects compared to standard chemotherapeutic agents .

Case Study 2: Cross-Coupling Efficiency

A research article in Organic Letters demonstrated the efficacy of using this compound as a coupling partner in Suzuki reactions. The study highlighted improved yields and reaction rates when employing this compound compared to traditional substrates .

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate exerts its effects is primarily through its reactivity in chemical transformations. The boronate ester moiety allows for facile cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Comparison with Similar Compounds

Biological Activity

Methyl 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₈BClO₄

- Molecular Weight : 296.55 g/mol

- CAS Number : 334018-52-9

The compound features a chloro substituent and a trifluoromethyl group on a benzoate framework, along with a dioxaborolane moiety which may enhance its bioactivity through interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological receptors and enzymes. Preliminary studies suggest that the chloro and trifluoromethyl groups may play critical roles in modulating receptor affinity and selectivity.

- Nurr1 Activation : Recent research indicates that compounds similar to this compound can act as agonists for the Nurr1 receptor (NR4A2), a transcription factor involved in neuronal survival and differentiation. This activation can lead to increased expression of neuroprotective genes such as tyrosine hydroxylase (TH) and vesicular monoamine transporter 2 (VMAT2) in neuronal models .

- Antioxidant Properties : The presence of the dioxaborolane group is hypothesized to contribute to antioxidant activity by scavenging free radicals or modulating oxidative stress pathways .

Biological Activity Studies

Several studies have investigated the biological effects of related compounds or derivatives. Here are key findings relevant to this compound:

Case Studies

-

Neuroprotective Effects in Parkinson's Disease Models :

In a study utilizing three-dimensional organoid systems mimicking Parkinson's disease (PD), treatment with Nurr1 agonists led to significant restoration of TH expression in LRRK2 mutant organoids. This suggests potential therapeutic applications for this compound in neurodegenerative diseases . -

Toxicological Assessment :

Toxicological evaluations indicate that the compound may cause skin and eye irritation (H315 and H319 classifications). These findings underscore the need for careful handling and further studies on safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.